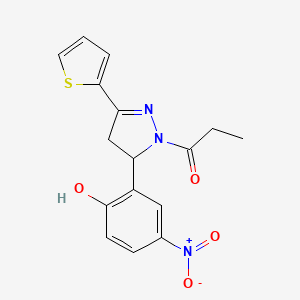
1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one" is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from the reaction of chalcone derivatives with hydrazine hydrate, as seen in the synthesis of similar compounds .
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the reaction of chalcone derivatives with hydrazine hydrate in a suitable solvent, such as propanoic acid. This process leads to the formation of 1-(diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones, which are characterized by spectroscopic techniques like FT-IR, NMR, and elemental analyses . Although the specific synthesis of the compound is not detailed in the provided papers, the general method can be inferred from similar compounds.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives can be determined using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray crystallography. These techniques provide information about the molecular geometry, vibrational frequencies, and chemical shift values. For instance, the structure of a related compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was elucidated using these methods, and the data were further supported by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The intramolecular Paternò–Büchi reaction is one such reaction, where an acetylenic group couples with a carbonyl center under photoinduced conditions, as demonstrated in the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Although the specific reactions of the compound are not described, it is likely that it could participate in similar photochemical processes due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which can be predicted using various spectroscopic and analytical techniques. The antimicrobial activity of such compounds is also a significant chemical property, with many pyrazoline derivatives exhibiting moderate to significant activity against various microbial strains . Additionally, some pyrazoline derivatives have been evaluated for their antidepressant activity, indicating the potential for diverse biological activities .
Scientific Research Applications
Synthesis and Spectroscopic Characterization :
- Compounds similar to the one have been synthesized and characterized using techniques like FT-IR, NMR, and LCMS. For instance, Salian, Narayana, and Sarojini (2017) synthesized and characterized N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, emphasizing the importance of spectroscopic methods in understanding these compounds (Salian, Narayana, & Sarojini, 2017).
Antidepressant Activity :
- Certain derivatives of these compounds have been evaluated for their potential antidepressant activity. For example, Mathew, Suresh, and Anbazhagan (2014) studied the antidepressant effects of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, highlighting the therapeutic potential of these molecules in mental health (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents :
- Some compounds in this class have shown promise as anti-tumor agents. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial Activity :
- Some studies have focused on the antibacterial properties of these compounds. For instance, Rani and Mohamad (2014) synthesized and evaluated the antibacterial activity of 5-(thiophen-2-yl)-phenyl pyrazoline derivatives, indicating their potential use in combating bacterial infections (Rani & Mohamad, 2014).
Corrosion Inhibition :
- Interestingly, derivatives of this chemical have been explored as corrosion inhibitors. Motawea and Abdelaziz (2015) studied two pyrazole derivatives, including a similar compound, as corrosion inhibitors for carbon steel in hydrochloric acid solutions (Motawea & Abdelaziz, 2015).
Optoelectronic Materials :
- Ramkumar and Kannan (2015) developed novel heterocyclic compounds for opto-electronic applications, showcasing the potential of these molecules in advanced material science (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-16(21)18-13(9-12(17-18)15-4-3-7-24-15)11-8-10(19(22)23)5-6-14(11)20/h3-8,13,20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJQCBQAKUHWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
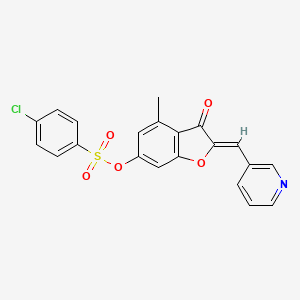
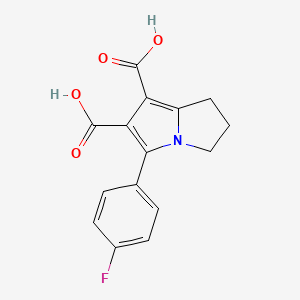
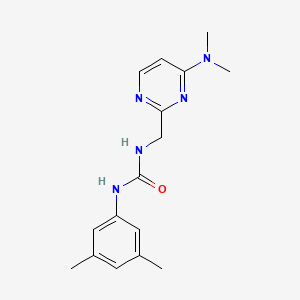
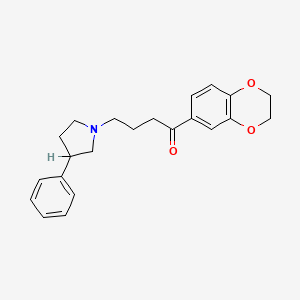
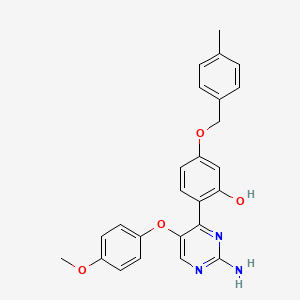

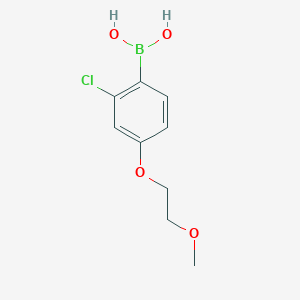
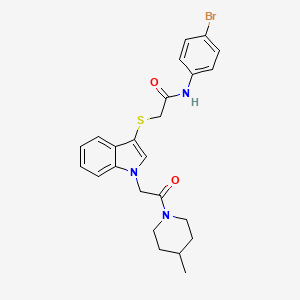
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
